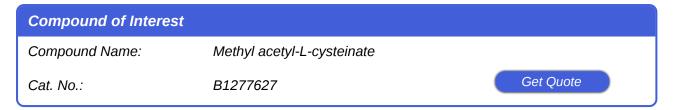


Methyl Acetyl-L-Cysteinate: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl acetyl-L-cysteinate, the methyl ester of N-acetyl-L-cysteine (NAC), is a sulfur-containing compound of significant interest in peptide synthesis and as a derivative of the widely studied antioxidant NAC.[1] This technical guide provides a detailed examination of its chemical properties, structural features, and relevant experimental methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Methyl acetyl-L-cysteinate is a white to faint yellow crystalline powder. Its physicochemical properties are crucial for its application in both research and synthetic processes. A summary of these properties is presented below.



Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₃ S	[2]
Molecular Weight	177.22 g/mol	[2]
Melting Point	77-81 °C	[3]
Boiling Point	584.5±50.0 °C (Predicted)	[3]
Appearance	White to faint yellow powder or crystals	
Optical Activity	[α]20/D $-24.0\pm3^{\circ}$, c = 1% in methanol	
Assay	≥90% (HPLC)	

Chemical Structure and Identifiers

The structural identity of **methyl acetyl-L-cysteinate** is well-defined by various chemical nomenclature and registration systems.

Identifier	Value	Source
IUPAC Name	methyl (2R)-2-acetamido-3- sulfanylpropanoate	[2]
CAS Number	7652-46-2	[2]
SMILES String	COC(=0)INVALID-LINK NC(C)=O	
InChI Key	QTKAQJWFVXPIFV- YFKPBYRVSA-N	
InChI	1S/C6H11NO3S/c1-4(8)7-5(3- 11)6(9)10-2/h5,11H,3H2,1- 2H3,(H,7,8)/t5-/m0/s1	
PubChem CID	6542158	[2]



Experimental Protocols Synthesis of Methyl Acetyl-L-Cysteinate

Methyl acetyl-L-cysteinate is typically synthesized via the esterification of N-acetyl-L-cysteine. The following protocol is a common method for its preparation.[4][5][6]

Materials:

- N-acetyl-L-cysteine
- Dry methanol
- Concentrated sulfuric acid (H₂SO₄)
- Water
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.[4][5]
- Stir the suspension for 15 minutes at room temperature.[4][5]
- With vigorous stirring, add concentrated sulfuric acid (e.g., 0.8 mL) dropwise.[4][5]
- Continue stirring the reaction mixture at room temperature for approximately 22 hours.[4][5]
- Quench the reaction by adding water (25 mL).[4][5]
- Remove volatile solvents under reduced pressure.[4][5]

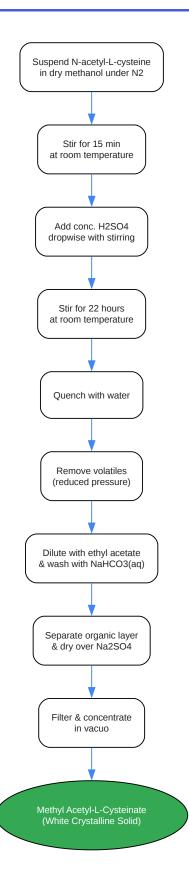
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- Dilute the resulting residue with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).[4][5]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[4][5]
- Filter and concentrate the organic extract in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[4][5]





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Synthesis workflow for methyl acetyl-L-cysteinate.



Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **methyl acetyl-L-cysteinate**.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.

¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H).[5][6]

This spectrum confirms the presence of the acetyl group, the methyl ester, and the cysteine backbone protons.

3.2.2 Infrared (IR) Spectroscopy

While a specific, detailed protocol for **methyl acetyl-L-cysteinate** is not readily available, IR spectroscopy is used to identify characteristic functional groups. Expected characteristic peaks would include:

- N-H stretching: around 3300 cm⁻¹
- C=O stretching (ester and amide): in the range of 1650-1750 cm⁻¹
- S-H stretching: around 2550 cm⁻¹, which can be weak.
- 3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

 Low-Resolution Mass Spectrometry (LRMS): A common observation is the protonated molecule [M+H]⁺ at m/z 178.13.[5][6] This corresponds to the molecular weight of 177.22 g/mol.

Biological Context and Significance





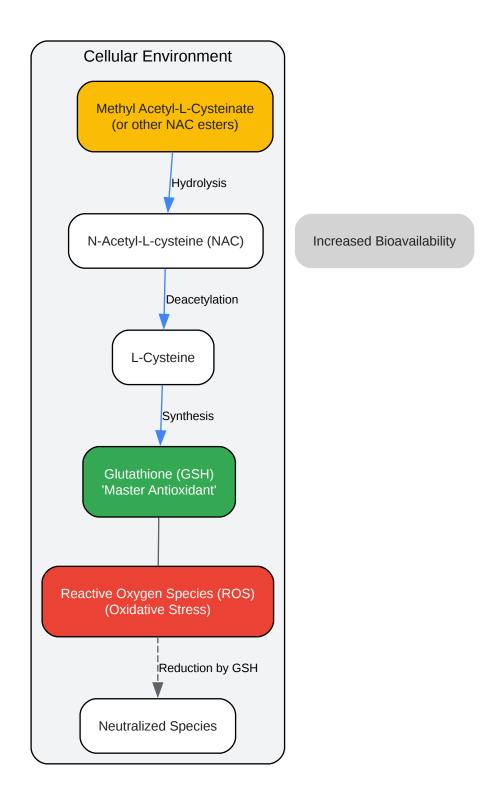


Methyl acetyl-L-cysteinate is a derivative of N-acetyl-L-cysteine (NAC), a compound with well-documented biological activities. NAC is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[7] [8]

The esterification of NAC, to form derivatives like the methyl or ethyl ester, is a strategy to improve its lipophilicity and cell permeability.[9][10] For instance, N-acetylcysteine ethyl ester (NACET) has been shown to have superior properties over NAC in protecting retinal pigment epithelial cells from oxidative damage due to its enhanced ability to cross cell membranes and increase intracellular GSH levels.[9][10]

The core biological role of these compounds is to support the transsulfuration pathway, which helps to reduce homocysteine levels and replenish the glutathione pool.[7] This antioxidant activity is crucial for protecting cells against damage from reactive oxygen species (ROS).[7] [11]





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Role of NAC derivatives in cellular antioxidant defense.

Conclusion



Methyl acetyl-L-cysteinate is a key derivative of N-acetyl-L-cysteine with defined chemical and structural properties. Its synthesis is well-established, and its characterization relies on standard spectroscopic techniques. The primary significance of this compound lies in its role as a more cell-permeable precursor to L-cysteine, thereby supporting the synthesis of the critical antioxidant glutathione. This positions **methyl acetyl-L-cysteinate** and similar derivatives as compounds of high interest for applications in mitigating oxidative stress-related conditions.

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